![molecular formula C16H12O B3328498 6-Phenyl-2-naphthol CAS No. 475278-17-2](/img/structure/B3328498.png)
6-Phenyl-2-naphthol
Overview
Description
Synthesis Analysis
2-Naphthol, also known as β-naphthol, is an important starting material that has drawn great attention in various organic transformations . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Molecular Structure Analysis
2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis .Chemical Reactions Analysis
The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Physical And Chemical Properties Analysis
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis owing to the presence of three available nucleophilic site, i.e., C-1 position, phenolic oxygen and C-3 position (to a lesser extent) . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it fascinating candidate for organic chemists .Scientific Research Applications
Ruthenium-Catalyzed Cyclization
- Application : A study demonstrated the use of ruthenium-catalyzed cyclization of epoxide with a tethered alkyne, leading to the formation of 2-naphthols, including compounds derived from 6-Phenyl-2-naphthol. This process indicates a novel oxygen transfer from epoxide to terminal alkyne catalyzed by a ruthenium complex (Madhushaw et al., 2004).
Excited State Intramolecular Proton Transfer
- Application : In another study, the excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols, including derivatives of this compound, was investigated. This reaction path has implications in the field of photochemistry and photophysics (Basarić et al., 2012).
Histochemical Techniques for Tissue Oxidase
- Application : A group of complex naphthols, including derivatives of this compound, were found to be useful reagents for demonstrating tissue oxidase. This has potential applications in histology and cellular biology (Burstone, 1959).
Arylation Reactions under Palladium Catalysis
- Application : this compound derivatives were used in regioselective arylation reactions under palladium catalysis. This process has implications in synthetic organic chemistry, especially in the synthesis of complex organic molecules (Satoh et al., 1998).
Fluorescence of o-Phenylazonaphthol Derivatives
- Application : o-Phenylazonaphthol derivatives, including this compound, were synthesized to investigate their fluorogenic behaviors. These derivatives exhibited aggregated-induced emission, which can be used in fluorescence imaging and sensing applications (Yoon et al., 2019).
Inhibitors of 17beta-Hydroxysteroid Dehydrogenase Type 1
- Application : Substituted 6-Phenyl-2-naphthols were synthesized and evaluated as inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. These compounds have potential applications in the treatment of hormone-dependent diseases (Marchais-Oberwinkler et al., 2008).
Synthesis of Naphthalenes and 2-Naphthols
- Application : A method for the synthesis of naphthalenes and 2-naphthols by the electrophilic cyclization of alkynes was developed. This methodology can be used for the synthesis of various functionalized naphthalenes and naphthols (Zhang et al., 2006).
Mechanism of Action
The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .
Safety and Hazards
Future Directions
In the last 30 years, a “new” area of chemistry has started to play a more critical role in the synthesis: organic electrochemistry . It uses electricity as a driving force to create new bonds and to build molecules in an easy and sometimes greener way compared to traditional methods, opening new and unconventional synthetic avenues out of the reach of the established chemistry .
properties
IUPAC Name |
6-phenylnaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOXFBPKKGTQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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